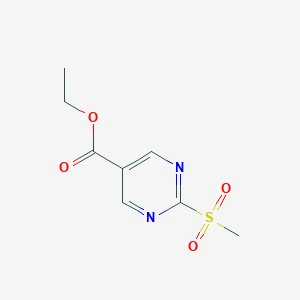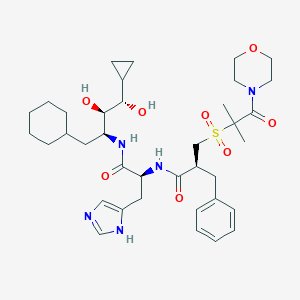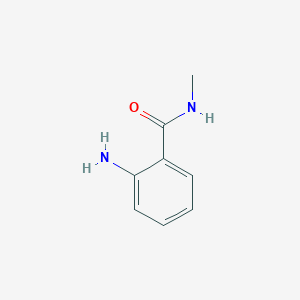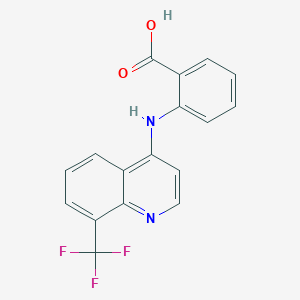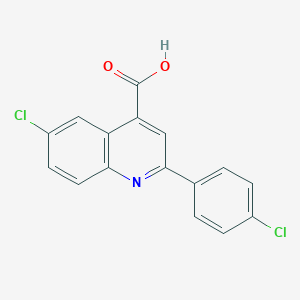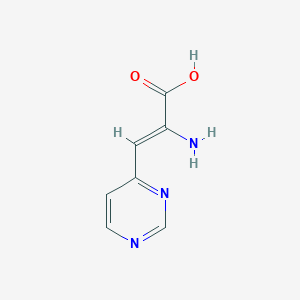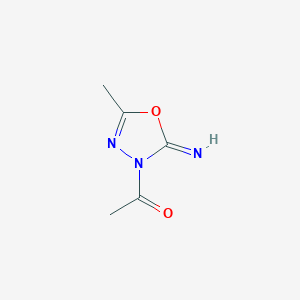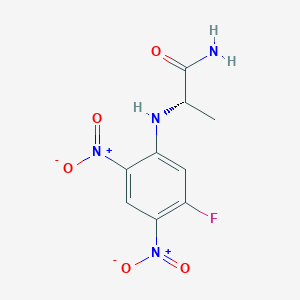
Reactivo de Marfey
Descripción general
Descripción
Used for chiral amino acid analysis.
Aplicaciones Científicas De Investigación
Análisis de aminoácidos quirales
El reactivo de Marfey se utiliza ampliamente para la separación y cuantificación de isómeros ópticos de aminoácidos mediante cromatografía de fase reversa. Esta aplicación es crucial para determinar con precisión la concentración de proteínas en varios experimentos .
Resolución de mezclas complejas
Se emplea en la resolución de mezclas complejas de aminoácidos DL, aminas y aminoácidos no proteínicos, lo que es esencial en el análisis bioquímico .
Análisis de péptidos de microorganismos
El this compound facilita el estudio de péptidos y aminoácidos derivados de microorganismos, ayudando en la investigación microbiológica .
Evaluación de residuos de cisteína
El reactivo se utiliza para evaluar los residuos de cisteína en péptidos, lo que es importante para comprender las estructuras y funciones de las proteínas .
Caracterización de la racemización
Ayuda a evaluar las características de racemización de los aminoácidos, lo que es significativo en el estudio de la síntesis y degradación de proteínas .
Cuantificación mediante LC-MS/MS
El this compound se puede acoplar con la separación y detección basadas en LC-MS/MS para cuantificar aminoácidos L y D comunes y glicina .
Mecanismo De Acción
Target of Action
Marfey’s reagent primarily targets amino acids . It is used for the chiral resolution of D- and L- amino acids . The reagent reacts with the primary amines present in these amino acids .
Mode of Action
Marfey’s reagent interacts with its targets through a process called derivatization . It reacts stoichiometrically, without racemization, under alkaline conditions at 40°C with the -amino group of L- and D-amino acids, yielding diastereomers . This interaction results in the formation of diastereomeric derivatives that can be separated and analyzed .
Biochemical Pathways
The primary biochemical pathway affected by Marfey’s reagent is the resolution of complex mixtures of DL-amino acids, amines, and non-proteinogenic amino acids . The reagent is also used for the resolution of peptides and amino acids from microorganisms, cysteine residues in peptides, and for the evaluation of racemizing characteristics .
Pharmacokinetics
It’s worth noting that the reaction rates of the reagent with different amino acids can vary substantially, with overnight derivatization required for some amino acids .
Result of Action
The primary result of Marfey’s reagent’s action is the formation of diastereomeric derivatives of amino acids . These derivatives can be separated and analyzed, allowing for the determination of the chirality of the original amino acids . This is particularly useful in the resolution of D- and L- amino acids .
Action Environment
The action of Marfey’s reagent is influenced by several environmental factors. The reaction with amino acids occurs under alkaline conditions at 40°C . Additionally, the reagent is stable for 24 hours at room temperature . The pH and temperature of the reaction environment are crucial for the efficiency of the derivatization process .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLBHLFDJOJGP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241932 | |
| Record name | Marfey's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95713-52-3 | |
| Record name | Marfey's reagent | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095713523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marfey's reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha -(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Marfey's reagent and what is its primary use?
A1: Marfey's reagent, chemically known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a chiral derivatizing agent widely employed in the separation and analysis of enantiomers, particularly for amino acids and other amine-containing compounds. [, ]
Q2: How does Marfey's reagent interact with its target molecules?
A2: Marfey's reagent reacts with the primary amine group of target molecules. This reaction forms a stable diastereomeric derivative. [, ] The fluorine atom on the reagent is substituted by the amine, creating an amide bond.
Q3: Why is the formation of diastereomers important in chiral analysis?
A3: Unlike enantiomers, which possess identical physical and chemical properties, diastereomers exhibit distinct properties, including different retention times in chromatographic techniques like HPLC. This difference allows for the separation and quantification of individual enantiomers. [, , ]
Q4: Can you elaborate on the structural characteristics of Marfey's reagent?
A4: Marfey's reagent consists of a 2,4-dinitrophenyl (DNP) group attached to L-alanine amide. This structure incorporates both a chromophore (DNP) for UV detection and a chiral center (L-alanine) to enable diastereomer formation. [, ]
Q5: What are the advantages of using Marfey's reagent compared to other chiral derivatizing agents?
A5: Marfey's reagent offers several advantages, including good reactivity with primary amines, formation of stable derivatives, excellent UV detectability, and the possibility to synthesize various chiral variants for improved resolution. [, , ]
Q6: Can you provide examples of chiral variants of Marfey's reagent and their significance?
A6: Researchers have synthesized variants by substituting the L-alanine amide moiety with other chiral auxiliaries. For instance, FDNP-L-Phe-NH2, FDNP-L-Val-NH2, and FDNP-L-Leu-NH2 are commonly used variants. These variants often provide improved resolution for specific enantiomeric pairs. [, , , , ]
Q7: What types of molecules, besides amino acids, have been successfully analyzed using Marfey's reagent?
A7: Marfey's reagent has proven effective in the enantiomeric separation and analysis of various compounds, including pharmaceuticals like baclofen, atenolol, amphetamine, methamphetamine, fluoxetine, penicillamine, and cinacalcet. It has also been used in the analysis of monoethanolamine, phosphoserine, and selenoamino acids. [, , , , , , , , , , ]
Q8: How is Marfey's reagent used in conjunction with analytical techniques like HPLC?
A8: The typical workflow involves derivatization of the target analyte with Marfey's reagent, followed by separation of the resulting diastereomers using reversed-phase HPLC with UV detection at 340 nm. The ratio of peak areas corresponding to the diastereomers reflects the enantiomeric composition of the original sample. [, , , , , , , ]
Q9: Has Marfey's reagent been applied to study biological samples?
A9: Yes, the reagent has been utilized to determine the enantiomeric purity of amino acids in peptides, proteins, and even complex biological samples like urine, plasma, and cerebrospinal fluid. [, , , , , , ]
Q10: Are there any limitations to using Marfey's reagent for chiral analysis?
A11: Some limitations include the potential for racemization during the derivatization process, especially at high temperatures or pH extremes. Additionally, the resolution of certain diastereomers might be challenging, necessitating the use of chiral variants or alternative methods. [, , ]
Q11: What are some recent advancements or applications of Marfey's reagent?
A12: Recent advancements include the use of microwave irradiation to accelerate the derivatization process, coupling Marfey's reagent with mass spectrometry for enhanced sensitivity and selectivity, and the development of novel chiral variants for improved resolution of specific enantiomeric pairs. [, , , , ]
Q12: What is the future outlook for Marfey's reagent in the field of chiral analysis?
A13: Marfey's reagent is expected to remain a valuable tool in chiral analysis due to its versatility, robustness, and continued development of novel applications and methodologies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


